molecular formula C12H14N2S B12272056 1-(Benzo[b]thiophen-6-yl)piperazine

1-(Benzo[b]thiophen-6-yl)piperazine

Cat. No.: B12272056
M. Wt: 218.32 g/mol
InChI Key: MMITVXXLENXLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[b]thiophen-6-yl)piperazine is a chemical compound that features a piperazine ring attached to a benzo[b]thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(Benzo[b]thiophen-6-yl)piperazine can be achieved through several routes. One notable method involves the Buchwald-Hartwig amination reaction. In this process, N-Boc-piperazine is coupled with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst. This reaction is efficient and can be performed with a low catalyst loading, yielding the desired product in high purity .

Another approach involves the reaction of aryne intermediates with alkynyl sulfides. This method allows for the formation of benzo[b]thiophene derivatives in a one-step intermolecular manner . The choice of synthetic route depends on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

1-(Benzo[b]thiophen-6-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the nature of the substituents on the starting material .

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-6-yl)piperazine involves its interaction with specific molecular targets. For instance, in the context of brexpiprazole, the compound acts as a partial agonist at dopamine D2 receptors and a potent antagonist at serotonin 5-HT2A receptors. This dual activity contributes to its therapeutic effects in the treatment of schizophrenia and major depressive disorders .

Comparison with Similar Compounds

1-(Benzo[b]thiophen-6-yl)piperazine can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of the piperazine and benzo[b]thiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(1-benzothiophen-6-yl)piperazine

InChI

InChI=1S/C12H14N2S/c1-2-11(14-6-4-13-5-7-14)9-12-10(1)3-8-15-12/h1-3,8-9,13H,4-7H2

InChI Key

MMITVXXLENXLDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.